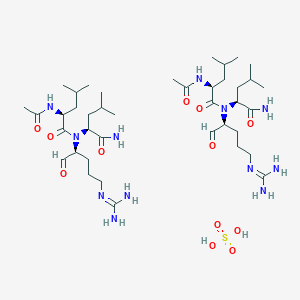

Leupeptinhemisulfate

Description

BenchChem offers high-quality Leupeptinhemisulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leupeptinhemisulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H78N12O12S |

|---|---|

Molecular Weight |

951.2 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid |

InChI |

InChI=1S/2C20H38N6O4.H2O4S/c2*1-12(2)9-16(25-14(5)28)19(30)26(17(18(21)29)10-13(3)4)15(11-27)7-6-8-24-20(22)23;1-5(2,3)4/h2*11-13,15-17H,6-10H2,1-5H3,(H2,21,29)(H,25,28)(H4,22,23,24);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1 |

InChI Key |

HFKRKHUDDFQRJB-VFFZMTJFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Leupeptin Hemisulfate: Mechanistic Action & Application in Protease Inhibition

[1]

Executive Summary

Leupeptin hemisulfate (Acetyl-Leu-Leu-Arg-al) is a reversible, competitive transition-state analog inhibitor that targets serine and cysteine proteases.[1][2] Its utility in drug development and protein purification stems from its high affinity for trypsin-like serine proteases (e.g., Trypsin, Plasmin) and specific cysteine proteases (e.g., Papain, Calpain, Cathepsin B). This guide delineates the molecular mechanism of hemiacetal/hemithioacetal formation, details kinetic inhibition constants (

Molecular Architecture & Mechanism of Action

Structural Basis of Inhibition

Leupeptin is a modified tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal). Its critical pharmacophore is the C-terminal aldehyde group, which exists in equilibrium between three forms in aqueous solution: a hydrate, a cyclic carbinolamine, and the free aldehyde. The free aldehyde is the pharmacologically active species.

The Covalent Reversible Mechanism

Leupeptin functions as a transition-state analog.[3] Unlike simple competitive inhibitors that merely block the active site, Leupeptin forms a covalent, yet reversible, adduct with the enzyme's catalytic nucleophile.

-

Serine Proteases (e.g., Trypsin): The hydroxyl group of the active site Serine attacks the Leupeptin aldehyde carbon, forming a hemiacetal .[4]

-

Cysteine Proteases (e.g., Papain): The thiol group of the active site Cysteine attacks the aldehyde carbon, forming a hemithioacetal .

This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, effectively "locking" the enzyme in a non-productive complex.

Pathway Visualization: Hemiacetal Formation

The following diagram illustrates the nucleophilic attack mechanism that characterizes Leupeptin's inhibition mode.

Figure 1: Mechanism of Leupeptin inhibition showing the transition from free reactants to the covalent tetrahedral adduct.

Target Specificity & Kinetics

Leupeptin is not a universal protease inhibitor.[2][5][6] It exhibits high specificity for enzymes with cleavage preferences for basic amino acids (Arginine/Lysine) at the P1 position. It does not inhibit chymotrypsin (which prefers large hydrophobic residues) or aspartyl proteases like Pepsin.

Inhibition Constants ( )

The strength of inhibition varies significantly across targets. Leupeptin is a "tight-binding" inhibitor for Trypsin but shows moderate affinity for Plasmin.

| Target Enzyme | Protease Class | Inhibition Strength ( | Clinical/Research Relevance |

| Trypsin | Serine | 3.5 nM | Digestive physiology, cell dissociation |

| Cathepsin B | Cysteine | 4.1 – 6.0 nM | Lysosomal degradation, cancer metastasis |

| Calpain | Cysteine | 10 – 72 nM | Neurodegeneration, cytoskeletal remodeling |

| Plasmin | Serine | 3.4 µM | Fibrinolysis, blood clot degradation |

| Papain | Cysteine | ~50 nM | Protein structure studies |

| Chymotrypsin | Serine | No Inhibition | Negative control in specificity assays |

| Pepsin | Aspartyl | No Inhibition | Stomach acid digestion |

Note:

Stability & Practical Application[2]

The "Hemisulfate" Salt Form

Leupeptin is supplied as a hemisulfate salt to enhance stability. The free aldehyde is prone to oxidation and racemization. The sulfate salt stabilizes the charged guanidino group on the Arginine residue, maintaining solubility and shelf-life.

Solubility & Storage Protocol

-

Solubility: Highly soluble in water (>50 mg/mL), ethanol, and DMSO.[7]

-

Stock Solution: Prepare a 10 mM stock in sterile distilled water or PBS.

-

Storage:

Assay Interference

Due to its aldehyde moiety, Leupeptin acts as a reducing agent.[2][5] It interferes with the Lowry protein assay , causing false positives. It has minimal interference with the Bradford assay or BCA assay at standard working concentrations.

Experimental Protocol: Lysis Buffer Preparation

This protocol ensures the preservation of proteins during cell lysis by creating a "Protease Blockade."

Reagents Required

-

Aprotinin (Serine protease inhibitor)[10]

-

Pepstatin A (Aspartyl protease inhibitor)

-

Base Lysis Buffer (e.g., RIPA or NP-40)

Workflow Visualization

Figure 2: Step-by-step workflow for incorporating Leupeptin into protein extraction protocols.

Step-by-Step Methodology

-

Stock Preparation: Dissolve 5 mg Leupeptin Hemisulfate in 1.05 mL of water to generate a ~10 mM stock. Aliquot into 50 µL tubes and freeze at -20°C.

-

Buffer Activation: Immediately prior to use, thaw one aliquot. Add Leupeptin to your lysis buffer at a ratio of 1:1000 to 1:100.

-

Target Concentration:10 µM to 100 µM .

-

-

Lysis: Resuspend cell pellet in the cold, activated lysis buffer.

-

Incubation: Incubate on ice for 30 minutes. (Do not heat, as this accelerates inhibitor degradation).

-

Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Downstream: Proceed immediately to Western Blot or immunoprecipitation. If storing, snap freeze in liquid nitrogen.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Protein Degradation (Smearing on Western Blot) | Inhibitor inactivation due to pH or temperature. | Ensure lysis is performed at 4°C. Check buffer pH (Leupeptin is unstable > pH 8.0). Increase concentration to 100 µM. |

| Low Protein Yield (Lowry Assay) | Chemical interference. | Switch to BCA or Bradford assay. Leupeptin aldehyde interferes with Lowry copper reduction. |

| Incomplete Inhibition | Presence of non-target proteases. | Leupeptin does not inhibit Chymotrypsin or Aspartyl proteases.[6] Always use a cocktail (add Pepstatin A and PMSF). |

References

-

Schultz, R. M., et al. (1989).[3] Active and inactive forms of the transition-state analog protease inhibitor leupeptin.[3] Journal of Biological Chemistry. Retrieved from [Link]

-

Knight, C. G. (1980).[2] The interaction of leupeptin with trypsin and plasmin. Biochemical Journal. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Active and inactive forms of the transition-state analog protease inhibitor leupeptin: explanation of the observed slow binding of leupeptin to cathepsin B and papain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cephamls.com [cephamls.com]

- 6. Leupeptin - Wikipedia [en.wikipedia.org]

- 7. apexbt.com [apexbt.com]

- 8. ubpbio.com [ubpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Leupeptin Hemisulfate (CAS 103476-89-7)

[1][2][3][4][5][6][7][8]

Executive Summary

Leupeptin hemisulfate (CAS 103476-89-7) is a reversible, competitive protease inhibitor acting primarily on serine and cysteine proteases.[1][2][3][4][5] Chemically defined as Acetyl-L-leucyl-L-leucyl-L-argininal hemisulfate , it functions as a transition-state analog.[2] Its aldehyde "warhead" forms a covalent hemiacetal or thiohemiacetal adduct with the active site of enzymes such as trypsin, papain, plasmin, and cathepsin B.[2]

This guide provides a rigorous technical analysis of Leupeptin’s chemical structure, mechanistic action, and standardized protocols for its application in protein biochemistry and drug development.[2]

Chemical Architecture & Properties[2][5][6][7][10][11]

Structural Analysis

Leupeptin is a modified tripeptide.[2] Unlike standard peptides, the C-terminal residue is not a carboxylic acid but an aldehyde .[2] This structural modification is critical for its inhibitory potency.[2]

-

IUPAC Name: Acetyl-L-leucyl-L-leucyl-L-argininal hemisulfate[6][2][3]

-

Sequence: Ac-Leu-Leu-Arg-CHO

-

Molecular Formula:

[7][1][2][8][4][5] -

Molecular Weight: 426.56 g/mol (free base); ~475.59 g/mol (hemisulfate salt)[2]

Key Functional Motifs:

-

N-Terminal Acetylation: Caps the peptide, enhancing stability against aminopeptidases.[2]

-

Leucine-Leucine Spacer: Provides hydrophobic interactions within the enzyme's S2 and S3 subsites, orienting the molecule.[2]

-

C-Terminal Argininal (Aldehyde): The electrophilic "warhead."[2] It mimics the transition state of peptide bond hydrolysis.[2]

-

Hemisulfate Counterion: The sulfate salt significantly improves water solubility compared to the free base, making it ideal for aqueous biological buffers.[2]

Physicochemical Specifications

| Property | Specification |

| Appearance | White to off-white hygroscopic powder |

| Solubility (Water) | Highly soluble (>50 mg/mL) |

| Solubility (Organics) | Soluble in Ethanol, DMSO, DMF |

| Stability (Lyophilized) | >2 years at -20°C (Desiccated) |

| Stability (Aqueous) | 1 week at 4°C; 1 month at -20°C (pH < 7) |

| pKa | Basic (due to Guanidino group on Arginine) |

Mechanistic Profile: Transition State Inhibition[2][5]

Leupeptin does not simply block the active site; it chemically reacts with it reversibly.[2] The aldehyde carbon of the argininal residue is subject to nucleophilic attack by the catalytic residue of the protease.[2]

-

Serine Proteases (e.g., Trypsin): The active site Serine-OH attacks the aldehyde carbonyl to form a hemiacetal .[2]

-

Cysteine Proteases (e.g., Papain, Cathepsin B): The active site Cysteine-SH attacks the aldehyde to form a thiohemiacetal .[2]

This adduct mimics the tetrahedral transition state of normal peptide bond hydrolysis, but because the aldehyde cannot be hydrolyzed further (there is no leaving group), the enzyme is "locked" in this state until the inhibitor dissociates.[2]

Diagram 1: Mechanism of Action (Serine Protease)

Caption: Leupeptin acts as a transition-state analog, forming a reversible covalent hemiacetal adduct with the catalytic serine residue.[2]

Experimental Protocols

Preparation of Stock Solutions

Expert Insight: While Leupeptin is water-soluble, preparing stocks in water can lead to faster degradation if not pH-controlled.[2] For long-term storage, DMSO is often preferred, but water is acceptable if aliquoted immediately.[2]

Protocol:

-

Weighing: Calculate the mass required for a 10 mM stock (approx. 4.75 mg/mL).[2]

-

Solvent Selection:

-

Dissolution: Vortex gently. The powder should dissolve instantly.[2]

-

Aliquoting: Divide into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C. Stable for 6 months in DMSO or 1 month in water.

Lysis Buffer Integration (Proteome Protection)

Leupeptin is rarely used alone.[2] It is a core component of "Cocktail" inhibitors used during cell lysis to prevent degradation of the target protein.[2]

Working Concentration: 10–100 µM (approx. 5–50 µg/mL).[2]

Diagram 2: Protease Inhibitor Cocktail Workflow

Caption: Step-by-step integration of Leupeptin into a comprehensive protease inhibitor cocktail for cell lysis.

Troubleshooting & Optimization (Expertise)

Racemization and pH Sensitivity

The Issue: The L-arginal aldehyde is chirally unstable at neutral to alkaline pH. It can racemize to the D-form, which is biologically inactive.[2][5] The Fix:

-

Maintain stock solutions at slightly acidic pH (pH 5–6) if storing in water.[2]

-

Add Leupeptin to the lysis buffer immediately before use.[2] Do not store pre-mixed lysis buffer containing Leupeptin at 4°C for more than a few hours.

Assay Interference

The Issue: Leupeptin contains an aldehyde group, which acts as a reducing agent.[2][5] Impact: It can interfere with protein quantification assays that rely on reduction, such as the Lowry assay and, to a lesser extent, the Bradford assay .[2][5] The Fix:

-

Use the Bicinchoninic Acid (BCA) assay, which is generally more tolerant, or include a blank control containing the exact concentration of Leupeptin used in the samples to subtract background interference.[2]

Target Specificity Verification

If your protein of interest is still degrading, confirm the protease class.[2] Leupeptin does not inhibit:

Self-Validating Step: If degradation persists in the presence of Leupeptin, add Pepstatin A (for aspartic proteases) or PMSF (for broader serine protease coverage) to identify the culprit.[2]

References

Sources

- 1. ubpbio.com [ubpbio.com]

- 2. Leupeptin - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Leupeptin hemisulfate | CAS 103476-89-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. tribioscience.com [tribioscience.com]

- 8. iscabiochemicals.com [iscabiochemicals.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

Difference between leupeptin and leupeptin hemisulfate salt

Comparative Analysis, Stability Mechanisms, and Application Protocols [1][2]

Executive Summary

For researchers and drug development professionals, the distinction between Leupeptin (Free Base) and Leupeptin Hemisulfate is primarily one of chemical stability and logistics , rather than biological activity.[1][2]

-

The Free Base is the pharmacologically active species but is chemically unstable, hygroscopic, and prone to racemization and oxidation due to its reactive C-terminal aldehyde.[1][2]

-

The Hemisulfate Salt is the commercially available, shelf-stable solid.[1][2] It serves as a delivery vehicle that dissociates in aqueous buffers to release the active inhibitor.[1][2]

Operational Directive: Researchers should almost exclusively purchase and handle the Hemisulfate form.[1][2] Calculations for molarity must account for the sulfate counterion to avoid significant dosing errors in quantitative assays like autophagy flux or enzyme kinetics.[1][2]

Part 1: Chemical Identity & Stoichiometry[1][2]

The fundamental difference lies in the counterion presence, which alters the molecular weight and physical properties.[1][2]

Comparative Specification Table

| Feature | Leupeptin (Free Base) | Leupeptin Hemisulfate (Salt) |

| CAS Number | 55123-66-5 | 103476-89-7 |

| Formula | ||

| Molecular Weight | 426.55 g/mol | 475.59 g/mol |

| State | Amorphous solid / Oil (Hygroscopic) | Crystalline Powder (Stable) |

| Solubility | Water, Ethanol, DMSO | Water (>50 mg/mL), DMSO, Ethanol |

| Primary Use | Theoretical / In vivo active species | Laboratory Reagent / Stock Preparation |

The "Hemi" Stoichiometry

The term "hemisulfate" indicates a stoichiometry of 2:1 (Leupeptin:Sulfuric Acid).[1][2]

-

Two molecules of the cationic leupeptin peptide coordinate with one sulfate anion (

).[1][2] -

Critical Calculation Note: When preparing stock solutions, you must use the MW of the salt (475.6 g/mol ), not the free base.[1][2] Using the free base MW (426.6 g/mol ) to weigh out the salt will result in a ~10.3% under-dosing error .[1][2]

Part 2: The Stability Paradox & Mechanism of Action[1][2]

To understand why the salt form is required, one must understand the "Warhead" mechanism of Leupeptin.[1][2]

The Aldehyde Warhead

Leupeptin (Acetyl-Leu-Leu-Arg-al) terminates in an aldehyde group.[1][2] This aldehyde is an electrophile that mimics the transition state of peptide bond hydrolysis.[1][2]

-

Inhibition: The aldehyde carbon is attacked by the active site nucleophile (Serine-OH or Cysteine-SH) of the protease.[1][2]

-

Adduct Formation: This forms a reversible covalent hemiacetal (serine proteases) or hemithioacetal (cysteine proteases) adduct.[1][2]

Instability of the Free Base

The same aldehyde group that makes Leupeptin effective also makes the free base unstable:[1][2]

-

Oxidation: The aldehyde easily oxidizes to a carboxylic acid (leupeptic acid), which is biologically inactive.[1][2]

-

Hydration: In aqueous solution, the aldehyde exists in equilibrium with its hydrate form (gem-diol), which binds enzymes poorly compared to the aldehyde.[1][2]

-

Racemization: The chiral center adjacent to the aldehyde (the Arginine alpha-carbon) is prone to racemization, leading to loss of stereospecificity.[1][2]

The Hemisulfate salt locks the amine groups in a protonated state and stabilizes the crystal lattice, protecting the aldehyde from these degradation pathways during storage.[1][2]

Visualization: Mechanism of Action

The following diagram illustrates the transition from the stable salt form to the active inhibitory mechanism.

Caption: Pathway from shelf-stable hemisulfate salt to the formation of the reversible hemiacetal inhibitory complex within the protease active site.[1][2]

Part 3: Validated Experimental Protocols

Preparation of Stock Solutions

Objective: Prepare a standardized 10 mM Stock Solution. Reagent: Leupeptin Hemisulfate (MW: 475.6 g/mol ).[1][2][3][4][5]

Solvent Choice:

-

Water: Good for short-term use (1 week at 4°C).

-

DMSO (Recommended): Best for long-term storage (-20°C).[1][2] Prevents microbial growth and hydrolysis.[1][2]

Protocol:

-

Add 1.05 mL of high-grade anhydrous DMSO (or Water).

-

Vortex gently until completely dissolved.

-

Aliquot into light-protective tubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

-

Store at -20°C . Stable for 6 months.

Working Concentrations

Troubleshooting & Incompatibilities

| Issue | Cause | Solution |

| Protein Assay Interference | Aldehyde group acts as a reducing agent.[1][2][6] | Leupeptin interferes with Lowry assays.[1][2][6] Use Bradford or BCA assays (with appropriate blanks) instead.[1][2] |

| Loss of Potency | Aldehyde oxidation or hydrate formation.[1][2] | Do not store diluted working solutions.[1][2][7][4] Prepare fresh from frozen stock immediately before use. |

| pH Sensitivity | Unstable at alkaline pH (> pH 9).[1][2] | Maintain buffers at pH 5.0–8.[1][2]0. |

Part 4: Logical Workflow for Autophagy Flux Assays

A common application of Leupeptin is measuring autophagic flux by inhibiting lysosomal degradation.[1][2]

Caption: Workflow for using Leupeptin to assess autophagic flux. Leupeptin prevents the degradation of LC3B-II, allowing accumulation to be quantified.[1][2]

References

-

PubChem. Leupeptin Hemisulfate Anhydrous - Compound Summary. National Library of Medicine.[1][2] [Link][1][2][8]

Sources

- 1. Leupeptin - Wikipedia [en.wikipedia.org]

- 2. Leupeptin hemisulfate anhydrous | C40H78N12O12S | CID 2733491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ubpbio.com [ubpbio.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. apexbt.com [apexbt.com]

- 8. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Reversible Inhibition of Proteases by Leupeptin Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Reversible Nature of Leupeptin

Leupeptin hemisulfate is a potent, naturally occurring protease inhibitor widely utilized in biochemical and cellular research to prevent unwanted protein degradation.[1] A frequent and critical question among researchers pertains to its mechanism: is its inhibitory action permanent or temporary? This guide establishes definitively that leupeptin is a reversible inhibitor of its target serine and cysteine proteases.[2][3][4][5]

While leupeptin does form a covalent bond with the active site of the enzyme, this bond is a transient hemiacetal adduct, which can be broken, allowing the enzyme to regain activity.[6][7] This contrasts sharply with irreversible inhibitors, which form highly stable, permanent covalent bonds. Understanding this distinction is paramount for designing experiments, interpreting results, and leveraging leupeptin effectively in research and development.

The Molecular Mechanism: A Tale of a Reversible Covalent Bond

The classification of leupeptin as a reversible inhibitor is rooted in the specific chemistry of its interaction with the enzyme's active site. Leupeptin is a competitive, transition-state inhibitor, meaning it directly competes with the substrate for binding to the catalytic residues of the enzyme.[1] Its inhibitory power can be overcome by an excess of the substrate.[1]

The key to its function lies in its C-terminal argininal, a modified arginine residue with an aldehyde group.[1][5] The inhibition process occurs in two distinct steps:

-

Initial Binding (Non-covalent): The inhibitor first docks into the active site, guided by non-covalent interactions.

-

Covalent Adduct Formation (Reversible): The aldehyde group of leupeptin is then subject to a nucleophilic attack by the active site residue of the protease.

This reaction forms a covalent hemiacetal (for serine proteases) or thiohemiacetal (for cysteine proteases) adduct .[6][7] While covalent, this linkage is inherently unstable and exists in equilibrium with the free enzyme and inhibitor. The reaction can be reversed by the attack of a water molecule or other nucleophiles, leading to the dissociation of the inhibitor and the restoration of enzyme function.[6]

Caption: Leupeptin's two-step binding and reversible covalent modification.

Target Specificity and Potency

Leupeptin exhibits potent inhibition against a specific range of proteases, primarily those with trypsin-like specificity that cleave after basic amino acids like arginine and lysine. It is a broad-spectrum inhibitor of many serine and cysteine proteases but does not affect other classes.[1][10]

| Target Protease | Protease Class | Inhibition Constant (Ki) |

| Cathepsin B | Cysteine Protease | 6 - 7 nM[2][4] |

| Trypsin | Serine Protease | 35 nM[2][4] |

| Calpain | Cysteine Protease | 10 - 72 nM[2][4] |

| Plasmin | Serine Protease | 3.4 µM[2][4] |

| Kallikrein | Serine Protease | 19 µM[2] |

| Papain | Cysteine Protease | Potently Inhibited[10] |

Notable Non-Targets: Leupeptin shows no significant inhibitory activity against aspartic proteases like pepsin or certain serine proteases like α-chymotrypsin and elastase.[2][3] This specificity is a valuable tool for dissecting complex proteolytic pathways.

Field-Proven Protocol: Experimental Verification of Reversibility via Dialysis

The reversibility of an inhibitor is not merely a theoretical concept; it is an experimentally verifiable characteristic. Dialysis is a straightforward and definitive method to demonstrate that leupeptin's inhibition can be reversed by its removal. The principle is simple: if the inhibitor can dissociate from the enzyme, it can be physically removed from the solution, leading to a recovery of enzymatic activity.

Objective: To determine if the inhibition of a target protease (e.g., Trypsin) by leupeptin hemisulfate is reversible.

Materials:

-

Purified target protease (e.g., Trypsin)

-

Leupeptin Hemisulfate (store stock solution at -20°C)[5][10]

-

Appropriate enzyme assay buffer

-

Chromogenic or fluorogenic substrate for the enzyme

-

Spectrophotometer or fluorometer

-

Dialysis tubing (e.g., 3 kDa MWCO, to retain enzyme but allow leupeptin [MW=475.6 g/mol ] to pass)[11]

-

Large volume of cold dialysis buffer

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of leupeptin (e.g., 10 mM in sterile water or DMSO). Note that aqueous solutions at working concentrations are stable for only a few hours.[5]

-

Prepare the enzyme solution at a known concentration in the assay buffer.

-

-

Inhibition Reaction:

-

Sample A (Fully Inhibited): In a microcentrifuge tube, mix the enzyme with a concentration of leupeptin known to cause >95% inhibition (typically 10-100 µM).[3] Incubate for 30 minutes on ice to allow the complex to form.

-

Sample B (Uninhibited Control): In a separate tube, mix the enzyme with an equivalent volume of the vehicle (water or DMSO).

-

Sample C (Inhibited, No Dialysis): Prepare an identical sample to A. This will serve as the inhibited control to measure against post-dialysis.

-

-

Dialysis Procedure:

-

Carefully load Sample A into a prepared dialysis cassette or tubing.

-

Place the dialysis unit into a large beaker containing at least 1000-fold volume of cold assay buffer.

-

Stir the buffer gently on a magnetic stir plate at 4°C.

-

Perform dialysis for a sufficient duration to allow for complete exchange of the buffer and removal of free leupeptin (e.g., 2 changes of buffer over 12-24 hours).

-

-

Enzyme Activity Assay:

-

Retrieve the dialyzed sample (Sample A) and measure its final volume.

-

Measure the enzymatic activity of all three samples:

-

Sample A (Dialyzed): The enzyme that was inhibited and then dialyzed.

-

Sample B (Uninhibited Control): Represents 100% enzyme activity.

-

Sample C (Inhibited, No Dialysis): Represents the baseline inhibited activity.

-

-

Initiate the reaction by adding the specific substrate to each sample and monitor the rate of product formation over time using a plate reader or spectrophotometer.

-

Interpreting the Results:

-

Reversible Inhibition (Expected Outcome): The enzymatic activity of Sample A (Dialyzed) will be significantly recovered, approaching the activity level of Sample B (Uninhibited Control). This demonstrates that removing the leupeptin from the solution shifted the equilibrium, causing it to dissociate from the enzyme's active site.

-

Irreversible Inhibition (Hypothetical Outcome): The activity of Sample A would remain low, similar to that of Sample C (Inhibited, No Dialysis), indicating that the inhibitor remained permanently bound to the enzyme despite the dialysis.

Caption: Experimental workflow to verify the reversibility of leupeptin.

Practical Applications & Considerations

The reversible nature of leupeptin is a key feature that dictates its use in the lab.

-

Protein Purification: It is commonly included in lysis buffers to provide immediate protection against released proteases.[1][12] Its broad-spectrum activity against common cysteine and serine proteases makes it a staple in protease inhibitor cocktails.[3]

-

Enzyme Kinetics: Because its inhibition can be reversed (e.g., by dilution or dialysis), it allows for experiments where proteolytic activity needs to be temporarily paused and then restored.[7]

-

Cell-Based Assays: Leupeptin has been noted to have limited membrane permeability due to its polar structure.[4][7] For intracellular targets, higher concentrations or longer incubation times may be necessary, or alternative, cell-permeable inhibitors should be considered.

-

Solution Stability: While the lyophilized powder is stable for years at -20°C, stock solutions are best used within a few months when stored at -20°C.[10][12] Working solutions at micromolar concentrations are significantly less stable and should ideally be prepared fresh.[5]

Conclusion

Leupeptin hemisulfate is unequivocally a reversible inhibitor. Its mechanism, involving the formation of a transient, covalent hemiacetal adduct, provides potent yet temporary inactivation of target serine and cysteine proteases. This reversibility is a fundamental characteristic that can be experimentally proven and must be considered for the proper design and interpretation of biochemical and pharmacological studies. By understanding this core principle, researchers can fully harness the power of leupeptin as a precise tool for controlling proteolysis.

References

-

Title: Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Leupeptin Source: Wikipedia URL: [Link]

-

Title: Leupeptin | C20H38N6O4 | CID 72429 Source: PubChem - NIH URL: [Link]

-

Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Effects of the protease inhibitor leupeptin on proteolytic activities and regeneration of mouse skeletal muscles after exercise injuries Source: PubMed URL: [Link]

-

Title: Proteolytic Cleavage and Reversible Covalent Modification Source: AK Lectures URL: [Link]

-

Title: How can I know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible? Source: ResearchGate URL: [Link]

-

Title: Mechanism of association of a specific aldehyde inhibitor, leupeptin, with bovine trypsin Source: National Center for Biotechnology Information URL: [Link]

-

Title: Serine protease Source: Wikipedia URL: [Link]

Sources

- 1. Leupeptin - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. goldbio.com [goldbio.com]

- 4. apexbt.com [apexbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Mechanism of association of a specific aldehyde inhibitor, leupeptin, with bovine trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serine protease - Wikipedia [en.wikipedia.org]

- 10. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]

- 11. Leupeptin | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

Biological Origin of Leupeptin from Streptomyces Species

Executive Summary

Leupeptin (Acetyl-L-leucyl-L-leucyl-L-argininal ) is a reversible, competitive protease inhibitor of significant pharmacological and research utility. Originally isolated from Streptomyces roseus and Streptomyces roseochromogenes, it inhibits serine (e.g., trypsin, plasmin) and cysteine proteases (e.g., papain, cathepsin B) but notably spares chymotrypsin.

This guide details the biological origin of leupeptin, moving beyond simple structural description to the complex biosynthetic machinery and physiological regulation within Streptomyces. Unlike typical secondary metabolites derived from modular Non-Ribosomal Peptide Synthetases (NRPS), leupeptin biosynthesis relies on a unique system of discrete ligases and a terminal reductase. Furthermore, its production is tightly coupled to the bacterium's morphological differentiation, serving as a checkpoint regulator for aerial mycelium formation.

Genomic and Enzymatic Architecture

The Biosynthetic Gene Cluster (BGC)

Recent genomic analyses, particularly comparative studies involving Streptomyces and Gammaproteobacteria (e.g., Photorhabdus, Klebsiella), have elucidated the genetic basis of leupeptin production. The cluster, often designated as the leup cluster, encodes a set of discrete enzymes rather than a single megasynthetase.

Key Genetic Elements:

-

Ligase Genes: Encode ATP-dependent enzymes responsible for the stepwise condensation of amino acids.

-

Reductase Gene: Encodes the enzyme responsible for the critical terminal reduction of the carboxyl group to an aldehyde.

-

Resistance/Regulatory Genes: Genes encoding auto-resistance mechanisms or specific transcriptional regulators (e.g., leupR).

Enzymatic Biosynthesis Pathway

Classically characterized as Leupeptin Acid Synthetase (LAS) , the biosynthetic machinery functions through a non-ribosomal, thiotemplate-independent mechanism. The pathway proceeds in two distinct phases: peptide assembly (generating leupeptin acid) and reductive termination (generating leupeptin).

Step-by-Step Mechanism:

-

Acetylation: The process initiates with the N-acetylation of L-Leucine.

-

Elongation 1: An ATP-dependent ligase condenses Acetyl-L-Leucine with L-Leucine to form Acetyl-L-Leu-L-Leu .

-

Elongation 2: A second ligation step adds L-Arginine, forming Leupeptin Acid (Acetyl-L-Leu-L-Leu-L-Arg).

-

Reduction: The terminal carboxyl group of the arginine residue is reduced by an NADPH-dependent reductase to an aldehyde, yielding active Leupeptin .

Technical Insight: The aldehyde group is essential for bioactivity. It forms a hemiacetal adduct with the active site serine or cysteine of the target protease, mimicking the transition state of peptide bond hydrolysis.

Pathway Visualization

The following diagram illustrates the stepwise enzymatic flow from primary metabolites to the active inhibitor.

Figure 1: Enzymatic cascade for Leupeptin biosynthesis involving discrete ligation and reduction steps.

Physiological Regulation & Self-Validation

In Streptomyces, secondary metabolite production is rarely constitutive; it is intricately tied to the organism's developmental cycle. Leupeptin acts as a differentiation signal .

The Leupeptin-TLP-LIE Loop

Research on Streptomyces exfoliatus has defined a specific regulatory loop involving Leupeptin, a Trypsin-Like Protease (TLP), and a Leupeptin-Inactivating Enzyme (LIE).[1]

-

Vegetative Growth: Leupeptin is produced, inhibiting TLP.[2] This prevents premature protein degradation and delays morphological differentiation.

-

Stationary Phase: A specific signal (likely linked to nutrient depletion or A-factor-like autoregulators) triggers the expression of LIE (Leupeptin-Inactivating Enzyme).

-

Differentiation: LIE hydrolyzes leupeptin.[1][2] With the inhibitor removed, TLP activity rises, catalyzing the protein turnover required for aerial mycelium and spore formation.

This mechanism ensures that differentiation only occurs when the colony is metabolically ready, making leupeptin a "timer" for the bacterial life cycle.

Figure 2: The physiological feedback loop regulating Streptomyces differentiation via Leupeptin.[1][2]

Production & Isolation Protocol

For researchers aiming to isolate leupeptin from Streptomyces species (e.g., S. roseus MA839-A1), the following protocol balances yield with purity.

Fermentation Parameters

| Parameter | Specification | Causality/Rationale |

| Strain | Streptomyces roseus or S. lavendulae | Primary producers with characterized BGCs. |

| Medium | Glucose (2%), Peptone (0.5%), Yeast Extract (0.5%), NaCl (0.5%) | Complex nitrogen sources support rapid mycelial growth; Glucose suppresses early sporulation. |

| Precursor | L-Arginine & L-Leucine (supplemented) | Direct precursor feeding bypasses metabolic bottlenecks, increasing titer. |

| pH | 6.8 - 7.0 (Initial) | Neutral pH prevents acid-catalyzed degradation of the aldehyde group. |

| Temperature | 27°C - 30°C | Optimal for Streptomyces secondary metabolism. |

| Time | 24 - 48 hours | Harvest before stationary phase fully activates LIE (which would degrade the product). |

Purification Workflow

-

Filtration: Remove mycelia using centrifugation (5000 x g) or filtration. The product is extracellular.[2]

-

Adsorption (Capture): Pass supernatant through a cation exchange column (e.g., Amberlite IRC-50 or CM-Sephadex) equilibrated at pH 5.0.

-

Elution: Elute with dilute HCl (0.5 M).

-

Polishing: Adsorb onto activated carbon, wash with water, and elute with acidic methanol/butanol.

-

Final Isolation: Lyophilize the eluate to obtain Leupeptin as a hemisulfate or hydrochloride salt.

References

-

Li, J. H., et al. (2020). "Making and Breaking Leupeptin Protease Inhibitors in Pathogenic Gammaproteobacteria." Angewandte Chemie International Edition.

-

Suzukake, K., et al. (1980). "Biosynthesis of leupeptin. II. Purification and properties of leupeptin acid synthetase." The Journal of Antibiotics.

-

Kim, I. S., & Lee, K. J. (1995). "Physiological roles of leupeptin and extracellular proteases in mycelium development of Streptomyces exfoliatus SMF13."[1] Microbiology.

-

Aoyagi, T., et al. (1969). "Leupeptins, new protease inhibitors from Actinomycetes." The Journal of Antibiotics.

-

Kim, I. S., et al. (1998). "Characterization of the leupeptin-inactivating enzyme from Streptomyces exfoliatus SMF13." Biochemical Journal.

Sources

- 1. Characterization of the leupeptin-inactivating enzyme from Streptomyces exfoliatus SMF13 which produces leupeptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological roles of leupeptin and extracellular proteases in mycelium development of Streptomyces exfoliatus SMF13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A-factor and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

Leupeptin Hemisulfate: A Technical Guide to Inhibiting Lysosomal Proteolysis

Introduction: The Lysosome as a Cellular Recycling Hub

Within the intricate machinery of the eukaryotic cell, the lysosome functions as the primary organelle for degradation and recycling of cellular waste. This acidic compartment is replete with a diverse array of hydrolytic enzymes capable of breaking down complex macromolecules into their fundamental building blocks. Central to this process is a class of enzymes known as proteases, which are responsible for the catabolism of proteins. Lysosomal proteolysis is not merely a garbage disposal system; it is a highly regulated process integral to numerous cellular functions, including protein quality control, nutrient sensing, and the regulation of signaling pathways. The autophagic pathway, a major route for the delivery of cytoplasmic components to the lysosome, underscores the importance of this organelle in maintaining cellular homeostasis. Dysregulation of lysosomal proteolysis has been implicated in a variety of pathological conditions, ranging from neurodegenerative diseases to cancer, making it a critical area of study for researchers and drug development professionals.

Leupeptin Hemisulfate: A Potent Tool for Interrogating Lysosomal Function

Leupeptin, a naturally occurring protease inhibitor produced by various species of actinomycetes, has emerged as an indispensable tool for the study of lysosomal proteolysis.[1][2] Chemically, leupeptin is an N-acetyl-L-leucyl-L-leucyl-L-argininal.[1] Its potent inhibitory activity stems from the C-terminal aldehyde group, which is crucial for its mechanism of action.[2] Leupeptin hemisulfate is a salt form of leupeptin that is commonly used in research due to its stability and solubility.[3] This guide will provide an in-depth exploration of the role of leupeptin hemisulfate in inhibiting lysosomal proteolysis, from its molecular mechanism of action to its practical application in experimental settings.

Mechanism of Action: Reversible, Competitive Inhibition of Serine and Cysteine Proteases

Leupeptin functions as a broad-spectrum, reversible competitive inhibitor of serine and cysteine proteases.[3][4] Its inhibitory activity is not indiscriminate; it exhibits a degree of specificity for certain proteases while having no effect on others, such as chymotrypsin, elastase, renin, or pepsin.[4] The key to its inhibitory function lies in the aldehyde group at the C-terminus of the peptide.[2] This aldehyde group forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease, effectively blocking its catalytic activity.[5]

The inhibition is reversible, meaning that the leupeptin molecule can dissociate from the enzyme, restoring its activity.[3][4] This reversibility is an important consideration in experimental design, as the duration of inhibition will depend on the concentration of leupeptin and the specific kinetics of its interaction with the target protease.

Within the lysosome, leupeptin primarily targets a family of cysteine proteases known as cathepsins. Specifically, it is a potent inhibitor of cathepsin B, cathepsin H, and cathepsin L.[6] The inhibition of these key lysosomal proteases disrupts the normal degradative processes within the lysosome, leading to the accumulation of undigested substrates.

Visualizing the Mechanism of Inhibition

The following diagram illustrates the interaction of leupeptin with a target protease within the lysosome.

Caption: Experimental workflow for measuring autophagic flux.

Quantitative Data and Considerations

The effectiveness of leupeptin is dependent on its concentration and the specific protease being targeted. The inhibitory constant (Ki) is a measure of the inhibitor's potency, with lower Ki values indicating stronger inhibition.

| Protease | Ki Value (nM) | Reference |

| Cathepsin B | 4.1 - 6 | [1][4] |

| Calpain | 10 | [4] |

| Trypsin | 3.5 - 35 | [1][4] |

| Plasmin | 3.4 | [1] |

| Kallikrein | 19,000 | [4] |

Working Concentrations and Stability:

A typical working concentration for leupeptin in cell culture experiments ranges from 10 to 100 µM. [3]For in vivo studies in mice, intraperitoneal injections of 0, 9, 18, 36, and 40 mg/kg have been shown to be well-tolerated and effective in increasing LC3b-II levels. [7] Leupeptin hemisulfate is soluble in water, ethanol, and DMSO. [4]A 10 mM aqueous stock solution is reported to be stable for one week at 4°C and for one month at -20°C. [1][3]However, at working concentrations, the solution is only stable for a few hours, so it is recommended to prepare fresh dilutions for each experiment. [3] Important Considerations:

-

Specificity: While leupeptin is a potent inhibitor of several lysosomal proteases, it is not entirely specific. It can also inhibit other serine and cysteine proteases, such as calpains. [4]Therefore, it is crucial to consider potential off-target effects and to use complementary approaches to confirm findings.

-

Toxicity: At high concentrations or with prolonged exposure, leupeptin can exhibit some cellular toxicity. It is advisable to perform a dose-response and time-course experiment to determine the optimal, non-toxic working concentration for the specific cell type being studied.

-

Assay Interference: The aldehyde group of leupeptin can act as a reducing agent and may interfere with certain protein determination assays, such as the Lowry assay. [3]The Bradford assay is less affected. [3]

Conclusion: A Cornerstone in Lysosomal Research

Leupeptin hemisulfate remains a cornerstone in the field of lysosomal research. Its well-characterized mechanism of action as a reversible inhibitor of key lysosomal proteases provides a powerful and reliable method for interrogating the complex processes of lysosomal proteolysis and autophagy. By understanding the principles behind its use and adhering to rigorous experimental design, researchers can continue to leverage this invaluable tool to unravel the intricate roles of the lysosome in cellular health and disease, paving the way for the development of novel therapeutic strategies.

References

-

Nishimura, Y., Kato, K., Furuno, K., & Himeno, M. (1992). Inhibitory effect of leupeptin on the intracellular maturation of lysosomal cathepsin L in primary cultures of rat hepatocytes. Journal of Biochemistry, 112(2), 260-264. Retrieved from [Link]

-

Li, S., et al. (2021). Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs. mSystems, 6(5), e00755-21. Retrieved from [Link]

-

Singh, S. S., et al. (2023). Leupeptin maintains redox homeostasis via targeting ROS-autophagy-inflammatory axis in LPS-stimulated macrophages and cytokines dichotomy in Con-A challenged lymphocyte. International Immunopharmacology, 122, 110582. Retrieved from [Link]

-

Wikipedia. (n.d.). Leupeptin. Retrieved from [Link]

-

Lee, S., et al. (2011). Lysosomal Proteolysis Inhibition Selectively Disrupts Axonal Transport of Degradative Organelles and Causes an Alzheimer's-Like Axonal Dystrophy. The Journal of Neuroscience, 31(21), 7741-7751. Retrieved from [Link]

-

Mizushima, N., & Yoshimori, T. (2007). Characterization of macroautophagic flux in vivo using a leupeptin-based assay. Autophagy, 3(6), 577-583. Retrieved from [Link]

-

Andersson, L., et al. (2013). Inhibition properties of free and conjugated leupeptin analogues. The FEBS Journal, 280(19), 4838-4848. Retrieved from [Link]

-

UBPBio. (n.d.). Leupeptin Hemisulfate. Retrieved from [Link]

-

Libby, P., & Goldberg, A. L. (1978). Leupeptin, a protease inhibitor, decreases protein degradation in normal and diseased muscles. Science, 199(4328), 534-536. Retrieved from [Link]

-

Grinde, B., & Seglen, P. O. (1980). Differential Effects of Proteinase Inhibitors and Amines on the Lysosomal and Non-Lysosomal Pathways of Protein Degradation in Isolated Rat Hepatocytes. Biochimica et Biophysica Acta (BBA) - General Subjects, 632(1), 73-86. Retrieved from [Link]

-

Baici, A., & Gyger-Marazzi, M. (1982). The slow, tight-binding inhibition of cathepsin B by leupeptin. A hysteretic effect. European Journal of Biochemistry, 129(1), 33-41. Retrieved from [Link]

-

ResearchGate. (2014). How can I carry out degradation with recombinant protein purification?. Retrieved from [Link]

-

Furuno, K., Ishikawa, T., & Kato, K. (1982). Effect of leupeptin on the autophagic vacuolar system of rat hepatocytes. Correlation between ultrastructure and degradation of membrane and cytosolic proteins. Experimental Cell Research, 140(1), 143-151. Retrieved from [Link]

Sources

- 1. Leupeptin - Wikipedia [en.wikipedia.org]

- 2. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

An In-Depth Technical Guide to the Binding Affinity (Ki) of Leupeptin Hemisulfate for Trypsin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity of leupeptin hemisulfate for the serine protease, trypsin. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, practical methodologies, and critical insights necessary for accurately determining and interpreting the inhibition constant (Ki) of this interaction.

Introduction: The Significance of the Leupeptin-Trypsin Interaction

Trypsin, a member of the serine protease family, plays a crucial role in digestion and various other physiological processes. Its proteolytic activity, however, must be tightly regulated to prevent unwanted tissue damage. Leupeptin, a naturally occurring acetylated tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal), is a potent and well-characterized inhibitor of trypsin and other serine and cysteine proteases.[1][2] The hemisulfate salt of leupeptin is a commonly used form in research due to its stability and solubility.[3]

Understanding the binding affinity of leupeptin for trypsin, quantified by the inhibition constant (Ki), is of paramount importance in various research and development contexts. In basic research, it serves as a tool to probe the structure and function of trypsin's active site. In drug discovery, the leupeptin-trypsin interaction provides a model system for the development and characterization of novel protease inhibitors. A precise and accurate determination of the Ki value is therefore not merely an academic exercise but a critical component of robust scientific inquiry.

The Molecular Mechanism of Inhibition: A Reversible, Competitive Interaction

Leupeptin is a reversible, competitive inhibitor of trypsin.[2] This means that it binds to the active site of the enzyme, directly competing with the natural substrate. The inhibition is reversible, allowing for the recovery of enzyme activity upon removal of the inhibitor.

The key to leupeptin's inhibitory action lies in its C-terminal argininal residue. The aldehyde group of this residue forms a covalent hemiacetal adduct with the hydroxyl group of the serine-195 residue within the catalytic triad of trypsin's active site.[4] This interaction is further stabilized by a network of hydrogen bonds between the leupeptin backbone and the enzyme.[4]

Figure 1: Leupeptin's competitive inhibition of trypsin via hemiacetal formation.

Quantitative Analysis: Leupeptin Hemisulfate Ki Values for Trypsin

The binding affinity of leupeptin for trypsin is exceptionally high, with reported Ki values typically in the nanomolar range. It is important to note that the exact Ki value can vary depending on the experimental conditions, such as the species of trypsin, pH, temperature, and the specific substrate used in the assay.

| Trypsin Source | Reported Ki Value (nM) | Reference |

| Bovine | 35 | [5][6] |

| Not Specified | 3.5 | [7] |

This variability underscores the importance of determining the Ki value under the specific conditions of your experimental system.

Experimental Determination of the Ki Value: A Step-by-Step Protocol

This section provides a detailed, field-proven protocol for determining the Ki of leupeptin hemisulfate for bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE). The hydrolysis of BAEE by trypsin can be monitored spectrophotometrically by the increase in absorbance at 253 nm.

Essential Reagents and Equipment

-

Bovine Trypsin: High purity, TPCK-treated to inactivate chymotrypsin.

-

Leupeptin Hemisulfate: ≥95% purity.

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE): Substrate for trypsin.

-

Tris-HCl Buffer: For maintaining a stable pH.

-

Calcium Chloride (CaCl₂): To enhance trypsin stability.

-

Hydrochloric Acid (HCl): For preparing stock solutions.

-

Dimethyl Sulfoxide (DMSO): For dissolving leupeptin if necessary.

-

UV-Vis Spectrophotometer: Capable of kinetic measurements at 253 nm.

-

Thermostatted Cuvette Holder: To maintain a constant temperature.

-

Calibrated Pipettes: For accurate liquid handling.

-

96-well UV-transparent microplates (optional): For higher throughput.

Preparation of Stock Solutions

-

Tris-HCl Buffer (50 mM, pH 8.0, containing 20 mM CaCl₂): Prepare and adjust the pH at the desired experimental temperature.

-

Bovine Trypsin Stock Solution (e.g., 1 mg/mL in 1 mM HCl): Prepare fresh and keep on ice. The concentration should be accurately determined by measuring its absorbance at 280 nm.

-

BAEE Stock Solution (e.g., 10 mM in Tris-HCl buffer): Prepare fresh daily.

-

Leupeptin Hemisulfate Stock Solution (e.g., 1 mM in ultrapure water or DMSO): Prepare a concentrated stock and make serial dilutions. Aqueous stock solutions are stable for about a week at 4°C and for a month when aliquoted and stored at -20°C.[2][8]

Figure 2: Experimental workflow for determining the Ki of leupeptin for trypsin.

Assay Protocol

-

Determine the Michaelis-Menten Constant (Km) for BAEE:

-

Set up a series of reactions with a fixed concentration of trypsin and varying concentrations of BAEE (e.g., 0.1 to 5 times the expected Km).

-

Measure the initial reaction rates (V₀) for each substrate concentration.

-

Plot V₀ versus [BAEE] and fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.

-

-

Perform Inhibition Assays:

-

Set up a matrix of reactions with varying concentrations of both the substrate (BAEE) and the inhibitor (leupeptin hemisulfate). It is recommended to use at least five inhibitor concentrations and six substrate concentrations for each inhibitor concentration.

-

For each reaction, pre-incubate the trypsin with the desired concentration of leupeptin in the assay buffer for a short period (e.g., 5-10 minutes) at the chosen temperature to allow for binding equilibrium to be reached.

-

Initiate the reaction by adding the BAEE substrate.

-

Immediately measure the increase in absorbance at 253 nm over time in kinetic mode.

-

Data Analysis: From Raw Data to Ki

The most reliable method for determining the Ki value is through non-linear regression analysis of the initial rate data. While graphical methods like the Lineweaver-Burk and Dixon plots have been historically used, they can introduce significant errors in parameter estimation due to the transformation of the data.[9]

-

Calculate Initial Rates: From the kinetic traces, determine the initial velocity (V₀) for each combination of substrate and inhibitor concentration. This is the initial linear portion of the absorbance versus time plot.

-

Global Non-linear Regression: Simultaneously fit all the initial rate data (from all substrate and inhibitor concentrations) to the equation for competitive inhibition:

V₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

Where:

-

V₀ is the initial reaction velocity

-

Vmax is the maximum reaction velocity

-

[S] is the substrate concentration

-

Km is the Michaelis-Menten constant

-

[I] is the inhibitor concentration

-

Ki is the inhibition constant

This global fitting approach is the most robust as it utilizes all data points simultaneously to provide the best estimates for Vmax, Km, and Ki.[9] Software packages such as GraphPad Prism are well-suited for this type of analysis.

-

Critical Factors Influencing the Ki Value

The accurate determination of the Ki value is contingent on the careful control of several experimental parameters.

The Influence of pH

The pH of the assay buffer can significantly impact the ionization state of amino acid residues in the active site of trypsin and the inhibitor itself, thereby affecting binding affinity. Trypsin generally exhibits optimal activity in a slightly alkaline pH range, typically between 8 and 9.[10][11][12][13] Deviations from the optimal pH can lead to a decrease in catalytic efficiency and may alter the measured Ki value. One study on the pH dependence of trypsin-catalyzed hydrolysis showed that the Km value increases as the pH decreases. It is crucial to maintain a constant pH throughout the experiment using a suitable buffer system.

The Effect of Temperature

Enzyme kinetics are highly sensitive to temperature.[10] An increase in temperature generally leads to an increase in the reaction rate up to an optimal point, after which the enzyme begins to denature. For trypsin, this optimum is often reported to be between 40-50°C.[10] It is essential to perform all assays at a constant, precisely controlled temperature. The stability of trypsin can be enhanced by the addition of calcium ions.

Substrate and Inhibitor Purity and Stability

The purity of the enzyme, substrate, and inhibitor is critical. Impurities can interfere with the assay and lead to inaccurate Ki values. Leupeptin solutions, particularly at working concentrations, are stable for only a few hours and should be prepared fresh.[2][8]

Common Pitfalls and Ensuring Data Integrity

-

Inappropriate Data Analysis: As mentioned, relying solely on linearized plots like the Lineweaver-Burk plot can lead to significant errors in Ki determination.[9]

-

Substrate and Inhibitor Concentration Ranges: The concentrations of both the substrate and inhibitor should be chosen carefully to span the relevant kinetic parameters (Km and Ki).

-

Enzyme Concentration: The concentration of trypsin should be kept constant across all experiments and should be in the linear range of the assay.

-

Pre-incubation Time: Insufficient pre-incubation of the enzyme and inhibitor can prevent the system from reaching equilibrium, leading to an underestimation of the inhibitor's potency.

-

Instrumental Artifacts: Ensure that the spectrophotometer is properly calibrated and that the measurements are taken within the linear range of the instrument.

By adhering to the detailed protocol and being mindful of these critical factors and potential pitfalls, researchers can confidently and accurately determine the Ki value for the leupeptin-trypsin interaction, ensuring the integrity and reproducibility of their findings.

References

-

Kurahashi, Y., & Yokosawa, H. (2001). Two crystal structures of the leupeptin-trypsin complex. Journal of Biochemistry, 130(5), 685-692. Available from: [Link]

-

Hedstrom, L. (2002). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. Biochemistry, 41(14), 4501-4523. Available from: [Link]

-

Isca Biochemicals. Leupeptin hemisulfate | 103476-89-7. Available from: [Link]

-

MP Biomedicals. TECHNICAL INFORMATION - Leupeptin. Available from: [Link]

-

UBPBio. Leupeptin Hemisulfate. Available from: [Link]

-

ResearchGate. Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. Available from: [Link]

-

PubMed. Assay of plasma leupeptin using the reversible binding of leupeptin to bovine pancreatic trypsin. Available from: [Link]

-

Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]

-

ResearchGate. The effect of pH on total protease (A) and trypsin (B) activities... Available from: [Link]

-

PubMed. Estimation of Ki in a Competitive Enzyme-Inhibition Model: Comparisons Among Three Methods of Data Analysis. Available from: [Link]

-

protocols.io. Enzymatic Assay of Trypsin Inhibition. Available from: [Link]

-

Chemistry LibreTexts. 3.7: The Effect of pH on Enzyme Kinetics. Available from: [Link]

-

ResearchGate. Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'?. Available from: [Link]

-

ResearchGate. (A) Optimum pH and Stability at pH (B) of the purified trypsin from... Available from: [Link]

-

PubMed. Trypsin inhibition by tapeworms: antienzyme secretion or pH adjustment?. Available from: [Link]

-

arXiv. Questioning the reliability of estimates of enzyme inhibitor constant: Case of competitive inhibition. Available from: [Link]

-

ResearchGate. Effect of temperature on the stability of trypsin and chymotrypsin activities in seabream pyloric ceca extracts.. Available from: [Link]

-

MDPI. Reducing Heat Without Impacting Quality: Optimizing Trypsin Inhibitor Inactivation Process in Low-TI Soybean. Available from: [Link]

-

PubMed. Synthesis of leupeptins and inhibition of proteinases. I. Inhibition of acrosin and trypsin. Available from: [Link]

-

ResearchGate. Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions. Available from: [Link]

-

Chemistry LibreTexts. 5.4: Enzyme Inhibition. Available from: [Link]

-

Lirias - KU Leuven. Trypsin inhibition activity of heat-denatured ovomucoid: A kinetic study. Available from: [Link]

-

Wikipedia. Leupeptin. Available from: [Link]

Sources

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tribioscience.com [tribioscience.com]

- 4. Two crystal structures of the leupeptin-trypsin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mpbio.com [mpbio.com]

- 8. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Trypsin inhibition by tapeworms: antienzyme secretion or pH adjustment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Supplementing RIPA Lysis Buffer with Leupeptin Hemisulfate

Abstract

The extraction of intracellular proteins using Radioimmunoprecipitation Assay (RIPA) buffer is a standard technique in proteomic analysis. However, the lysis process disrupts lysosomal compartments, releasing high concentrations of proteolytic enzymes that can rapidly degrade target proteins.[1] Leupeptin hemisulfate (Ac-Leu-Leu-Arg-al) is a critical reversible inhibitor used to neutralize specific serine and cysteine proteases during this event. This application note details the precise protocol for preparing, handling, and adding leupeptin to RIPA buffer to ensure maximum protein integrity for downstream applications such as Western Blotting and Immunoprecipitation.

Scientific Foundation & Mechanism of Action

The Proteolytic Threat

RIPA buffer contains harsh denaturing agents (SDS, Sodium Deoxycholate) that effectively solubilize nuclear and cytoplasmic membranes. While efficient, this lysis ruptures lysosomes, releasing cathepsins and other proteases into the lysate. Without immediate inhibition, these enzymes cleave peptide bonds, resulting in "smearing" on Western blots, loss of phosphorylated epitopes, and reduced protein yield.

Leupeptin Mechanism

Leupeptin is a modified tripeptide (acetyl-L-leucyl-L-leucyl-L-argininal) that acts as a competitive transition state analog. It forms a covalent hemiacetal adduct with the active site serine or cysteine hydroxyl groups of proteases.

-

Primary Targets: Trypsin, Plasmin, Papain, Cathepsin B.[1][2]

-

Non-Targets: Chymotrypsin, Thrombin, Elastase.

-

Significance: Because leupeptin does not inhibit all proteases, it must be used as part of a broader "cocktail" (typically alongside PMSF and Aprotinin).

Mechanism Diagram

The following diagram illustrates the competitive inhibition pathway during cell lysis.

Figure 1: Mechanism of Leupeptin inhibition preventing proteolytic degradation during RIPA lysis.[3]

Material Preparation

Leupeptin is unstable in aqueous solutions over long periods (days to weeks), particularly at neutral or basic pH. Therefore, stock solutions must be prepared, aliquoted, and frozen , and only added to the RIPA buffer immediately prior to use.

Stock Solution Calculation

Commercially available Leupeptin Hemisulfate typically has a molecular weight (MW) of ~475.6 g/mol .

Table 1: Preparation of 10 mM Stock Solution

| Parameter | Value | Notes |

| Solvent | Sterile ddH₂O | Leupeptin is highly soluble in water (>50 mg/mL). |

| Mass | 5.0 mg | Standard vial size. |

| Volume of Water | 1.05 mL | Yields ~10 mM (approx. 4.75 mg/mL). |

| Storage | -20°C | Stable for 6 months. Do not store at 4°C for >1 week. |

| Working Conc. | 1 µg/mL to 10 µg/mL | Equivalent to ~2 µM to 20 µM. |

Dilution Factor

To achieve a standard working concentration of 1 µg/mL from a 5 mg/mL (approx 10mM) stock:

-

Dilution Ratio: 1:5000

-

Example: Add 2 µL of Stock Solution to 10 mL of RIPA Buffer.

Experimental Protocol

Workflow Overview

The following workflow ensures the inhibitor is active at the exact moment of membrane rupture.

Figure 2: Step-by-step workflow for supplementing RIPA buffer and performing cell lysis.

Detailed Methodology

Step 1: Pre-chill Reagents Proteases are more active at room temperature. Ensure the RIPA buffer is kept on ice (4°C) before adding inhibitors.

Step 2: Fresh Addition (The "Golden Rule")

-

Thaw one aliquot of Leupeptin stock (10 mM) on ice.

-

Add Leupeptin to the RIPA buffer to a final concentration of 1 µg/mL .

-

Note: For tissues rich in proteases (e.g., liver, kidney), increase concentration to 5-10 µg/mL .

-

-

Critical: Also add PMSF (1 mM) and Aprotinin (1 µg/mL) at this stage. Leupeptin alone is insufficient.

-

Vortex briefly to mix.[4] Do not store this mixture; use within 1 hour.

Step 3: Cell Lysis (Adherent Cells)

-

Aspirate media and wash cells twice with ice-cold PBS.

-

Add the Leupeptin-supplemented RIPA (1 mL per 100mm dish or 10^7 cells).

-

Scrape cells and transfer to a microcentrifuge tube.

-

Incubate on ice for 15–30 minutes with occasional agitation.

Step 4: Clarification

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (lysate) to a fresh tube.

-

Proceed immediately to protein quantification (BCA/Bradford) or denaturation.

Validation & Troubleshooting

How to Validate Efficacy

To verify if Leupeptin is effectively inhibiting proteolysis, perform a Western Blot for a known labile protein (e.g., Cyclin D1 or p53).

Table 2: Troubleshooting Lysis Issues

| Observation | Probable Cause | Solution |

| Laddering/Smearing on Blot | Proteolytic degradation | Leupeptin was added too early (degraded in buffer) or concentration is too low. Increase to 10 µg/mL. |

| Low Protein Yield | Incomplete lysis | RIPA SDS content may be too low; ensure lysis incubation time is sufficient (30 min). |

| Interference in Assay | Aldehyde interaction | Leupeptin contains an aldehyde group which can interfere with Lowry assays.[3] Use BCA or Bradford assays instead [1]. |

| Viscous Lysate | Genomic DNA release | Add Benzonase or sonicate the sample. This is not related to Leupeptin but is common in RIPA lysis. |

Stability Warning

Leupeptin is a reversible inhibitor. In downstream applications like dialysis or gel filtration, the inhibitor will be removed, potentially reactivating latent proteases. For long-term storage of lysates, ensure samples are frozen at -80°C immediately.

References

-

Cold Spring Harbor Protocols. (2020). RIPA Lysis Buffer Preparation and Protease Inhibitor Cocktails. Retrieved from [Link]

-

PubChem. (n.d.). Leupeptin - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Leupeptin Hemisulfate Dosage for Intraperitoneal Injection in Mice

[1]

Executive Summary

Leupeptin hemisulfate (Acetyl-Leu-Leu-Arg-al) is a reversible, competitive inhibitor of serine and cysteine proteases, most notably Cathepsins B, H, and L within the lysosome. In mouse models, it is the gold standard for measuring in vivo autophagic flux . By blocking lysosomal degradation, Leupeptin causes the accumulation of autophagic substrates (e.g., LC3-II, p62), allowing researchers to distinguish between induction of autophagy and blockade of clearance.

This guide provides a validated protocol for the preparation, dosage selection, and intraperitoneal (IP) administration of Leupeptin hemisulfate. It addresses the critical pharmacokinetic window required to capture dynamic flux data and avoids common pitfalls related to compound stability and solubility.

Compound Profile & Pre-Formulation

Leupeptin is hygroscopic and unstable in aqueous solution over long periods. Proper handling is prerequisite to experimental success.

| Property | Specification |

| Chemical Name | Leupeptin Hemisulfate (Ac-Leu-Leu-Arg-CHO[1][2] • ½ H₂SO₄) |

| MW | 475.6 g/mol (Anhydrous) |

| Solubility | Water (>50 mg/mL), PBS (10 mg/mL), Saline |

| Stability (Powder) | 2 years at -20°C (Desiccated) |

| Stability (Solution) | < 24 hours at 4°C; Unstable at neutral pH for >1 week |

| Mechanism | Inhibits Trypsin, Plasmin, Papain, Cathepsin B, H, L |

Handling Criticals:

-

Hygroscopic: Equilibrate the vial to room temperature before opening to prevent condensation, which hydrolyzes the aldehyde group.

-

Solvent: Sterile 0.9% Saline (NaCl) or PBS (pH 7.4). Saline is preferred for in vivo IP injection to maintain isotonicity.

Mechanism of Action

Leupeptin does not inhibit the formation of autophagosomes; it inhibits their degradation. This distinction is vital for data interpretation.

Figure 1: Mechanism of Action. Leupeptin permeates the lysosome and inhibits cysteine proteases, preventing the breakdown of LC3-II and p62, leading to their accumulation for quantification.

Dose Selection Matrix

Dosage depends heavily on the experimental endpoint. For autophagy flux, a high, acute dose is required to saturate lysosomal proteases rapidly.

| Application | Dosage Range | Frequency | Endpoint (Post-Injection) | Rationale |

| Acute Autophagy Flux | 15 – 40 mg/kg | Single Bolus | 1 – 4 Hours | Rapid saturation of lysosomal proteases to capture fast LC3 turnover. |

| Muscular Dystrophy (Chronic) | 12 – 36 mg/kg | Daily / Every 2 days | Weeks/Months | Attempt to reduce muscle protein degradation (Note: Mixed efficacy in mdx mice). |

| Tumor Models | 0.1% in Diet | Continuous | Days/Weeks | Long-term suppression of tumorigenesis. |

Expert Recommendation: For standard autophagy flux assays in C57BL/6 mice, start with 30 mg/kg . This provides a robust blockade without the toxicity associated with higher doses (>60 mg/kg).

Preparation Protocol (Standard: 30 mg/kg)

Target Concentration: 10 mg/mL in Saline. Mouse Weight: Assumed 25g (0.025 kg).

Step 1: Calculation

-

Dose Required: 30 mg/kg × 0.025 kg = 0.75 mg per mouse .

-

Injection Volume: Standard IP volume is 10 mL/kg.

- per mouse.

-

Concentration:

.-

Note: You can concentrate up to 10 mg/mL if you wish to inject smaller volumes (e.g., 100 µL).

-

Step 2: Solubilization

-

Weigh 10 mg of Leupeptin Hemisulfate powder.

-

Dissolve in 3.33 mL of sterile 0.9% Saline (for 3 mg/mL solution).

-

Vortex gently until completely dissolved (clear solution).

-

Filter Sterilize: Pass through a 0.22 µm PVDF or PES syringe filter.

-

Critical: Do not skip filtration for IP injections to avoid peritonitis.

-

Step 3: Storage

-

Immediate Use: Keep on ice. Use within 4 hours.

-

Storage: Aliquot and freeze at -20°C. Avoid freeze-thaw cycles.

Experimental Workflow: In Vivo Flux Assay

This protocol measures the turnover of LC3-II.[3] You must have a Vehicle Control group and a Leupeptin group.

Figure 2: Workflow for Leupeptin-based Autophagy Flux Assay.[3] Precise timing between injection and harvest is critical for consistent data.

Protocol Steps:

-

Baseline: Fast mice for 4-6 hours if examining basal autophagy (optional, but reduces variability).

-

Injection:

-

Secure the mouse using the scruff method.

-

Inject Group A with Vehicle (Saline).

-

Inject Group B with Leupeptin (30 mg/kg).

-

-

Timing: Return mice to cages. Wait exactly 2 hours (optimal window for liver/muscle).

-

Note: 1 hour is sufficient for liver; 4 hours may be needed for tissues with slower metabolic rates (e.g., brain), but toxicity risks increase.

-

-

Harvest: Euthanize via CO₂ or cervical dislocation. Rapidly dissect tissues.

-

Preservation: Flash freeze in liquid nitrogen immediately. Autophagy continues ex vivo if not frozen instantly.

Data Analysis & Validation

To confirm the assay worked, compare the Western Blot bands of LC3-II (lipidated form, ~14-16 kDa) between groups.

Calculation of Flux

Autophagic Flux is defined as the difference in LC3-II levels between the inhibitor-treated group and the control group.[3]

Expected Results

-

Vehicle Group: Low levels of LC3-II (basal turnover is high, so LC3-II is degraded rapidly).

-

Leupeptin Group: Significantly elevated LC3-II levels (blockade of degradation).

-

Interpretation:

-

If Leupeptin does not increase LC3-II: The dose was too low, the injection failed, or the tissue has no basal autophagy.

-

If Vehicle has high LC3-II: Autophagy is blocked upstream (pathological) or induction is extremely high.

-

References

-

Haspel, J. et al. (2011). Characterization of macroautophagic flux in vivo using a leupeptin-based assay. Autophagy.[3][4][5][6] Link

-

Mizushima, N. et al. (2010). Methods in Mammalian Autophagy Research. Cell.[6] Link

-

Selsby, J.T. et al. (2010).[7] Leupeptin-based inhibitors do not improve the mdx phenotype. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Link

-

Esteban-Martínez, L. et al. (2017).[4][8] Methods for Measuring Autophagy in Mice.[3][4][5] Cells.[3][6][9] Link

-

Zhang, J. et al. (2022). The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide.[10] Molecules.[1][3][4][5][7][9][11][12][13] Link

Sources

- 1. tribioscience.com [tribioscience.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Characterization of macroautophagic flux in vivo using a leupeptin-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of macroautophagic flux in vivo using a leupeptin-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Chronic Administration of a Leupeptin-Derived Calpain Inhibitor Fails to Ameliorate Severe Muscle Pathology in a Canine Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. mdpi.com [mdpi.com]

- 11. ubpbio.com [ubpbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Leupeptin-based inhibitors do not improve the mdx phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Protease Inhibition – Optimizing Leupeptin Efficacy During Tissue Homogenization

Abstract & Core Directive

Homogenization is a violent chaotic event at the molecular level. When tissue architecture is mechanically disrupted, the strict compartmentalization of the cell is lost. Lysosomes rupture, releasing high concentrations of cathepsins and other proteases into the cytosolic fraction, where they immediately attack the target protein.

Leupeptin (Acetyl-Leu-Leu-Arg-al) is a critical defensive tool in this process. However, it is often misused due to a misunderstanding of its stability and spectrum. This guide moves beyond simple "add and stir" instructions; it details the thermodynamic and kinetic strategies required to maximize leupeptin’s efficacy against serine and cysteine proteases during cell lysis.

The Molecule: Mechanism of Action

To use leupeptin effectively, one must understand how it fails. Leupeptin is a reversible, competitive transition-state analog. It inhibits Serine Proteases (e.g., Trypsin, Plasmin, Kallikrein) and Cysteine Proteases (e.g., Cathepsin B, H, L, and Calpain).[1][2][3][4][5][6]

The Critical Interaction: Leupeptin contains a C-terminal aldehyde group.[7] This aldehyde acts as an electrophile, forming a covalent hemiacetal adduct with the active site serine hydroxyl (or cysteine thiol) of the protease. This mimics the transition state of peptide bond hydrolysis, effectively "locking" the protease active site.

Why it matters for the protocol: Because the inhibition is reversible, downstream steps like dialysis can remove leupeptin, reactivating the proteases. Furthermore, the aldehyde group is unstable in neutral aqueous solutions over time, necessitating a "Just-in-Time" addition strategy.

Visualization: The Proteolytic Cascade vs. Leupeptin Blockade